![molecular formula C16H14N2O5S B2816146 N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide CAS No. 954678-83-2](/img/structure/B2816146.png)

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

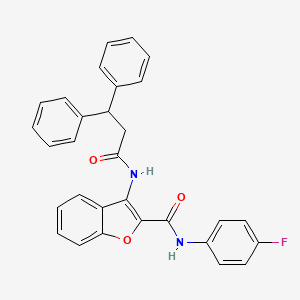

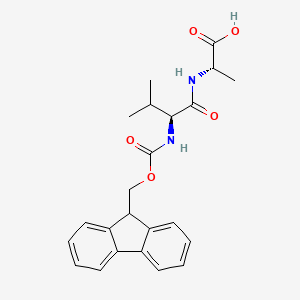

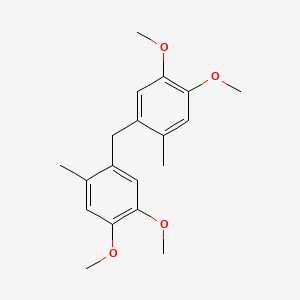

The compound “N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, an oxazolidin-5-yl group, and a thiophene-2-carboxamide group . It’s worth noting that compounds with similar structures have been studied for their anticancer activities .

Synthesis Analysis

While specific synthesis details for this exact compound were not found, similar compounds have been synthesized via various methods, including Pd-catalyzed C-N cross-coupling . The yield was reported to be 64% .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups. The compound consists of a benzo[d][1,3]dioxol-5-yl group, an oxazolidin-5-yl group, and a thiophene-2-carboxamide group .

Applications De Recherche Scientifique

Antimicrobial Evaluation

- Synthesis and Antimicrobial Activity: A study by Talupur, Satheesh, & Chandrasekhar (2021) focused on synthesizing and characterizing compounds similar to N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide. These compounds were evaluated for their antimicrobial properties, and molecular docking studies were conducted to understand their potential interactions with biological targets.

Cancer Research

- Chemoresistance in Cancer: Mudududdla et al. (2015) explored a compound structurally related to N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide, which showed potential in overcoming cancer chemoresistance. This was achieved by inhibiting angiogenesis and P-glycoprotein efflux pump activity, demonstrating promise in cancer treatment (Mudududdla et al., 2015).

Anti-inflammatory Agents

- Inhibition of Cell Adhesion Molecules: Boschelli et al. (1995) investigated compounds including benzo[b]thiophene-2-carboxamides, which are structurally similar to the compound . They found that these compounds could inhibit the expression of cell adhesion molecules such as E-selectin, ICAM-1, and VCAM-1, suggesting potential as anti-inflammatory agents (Boschelli et al., 1995).

Diuretic Activity

- Synthesis and Diuretic Activity: A study conducted by Yar & Ansari (2009) on related compounds indicated that certain N-substituted benzothiazole-2-carboxamides exhibited promising diuretic activity. This suggests potential applications of similar compounds in treatments requiring diuresis (Yar & Ansari, 2009).

Antipsychotic and Anticonvulsant Agents

- Synthesis and Evaluation as Antipsychotic and Anticonvulsant Agents: Research by Kaur et al. (2012) on benzothiazepine derivatives, which are structurally related to the compound , indicated their potential as antipsychotic and anticonvulsant agents. This highlights the broad spectrum of applications that such compounds can have in neurology and psychiatry (Kaur et al., 2012).

Propriétés

IUPAC Name |

N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O5S/c19-15(14-2-1-5-24-14)17-7-11-8-18(16(20)23-11)10-3-4-12-13(6-10)22-9-21-12/h1-6,11H,7-9H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYGIAVSQVWQJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((2-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![N-(3,4-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2816070.png)

![5-Fluoro-1h,2h,3h,9h,9ah-benzo[b]pyrrolizine hydrochloride](/img/structure/B2816073.png)

![2-(1H-indol-3-yl)-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]acetamide](/img/structure/B2816074.png)

![1-(4-chlorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2816077.png)